molecular formula C20H22N6O2 B3731820 2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B3731820
M. Wt: 378.4 g/mol
InChI Key: LPSOGYYFPWMZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinyl group, and a bipyrimidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like bipyrimidines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE include other bipyrimidines and triazole-pyrimidine hybrids . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyanilino)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-14(12-21-20(22-13)26-9-5-6-10-26)16-11-18(27)25-19(24-16)23-15-7-3-4-8-17(15)28-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSOGYYFPWMZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 2
Reactant of Route 2
2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 3
Reactant of Route 3
2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 4
2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 5
Reactant of Route 5
2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Reactant of Route 6
Reactant of Route 6
2-[(2-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

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